molecular formula C11H18N2S B13290009 n-(Thiazol-5-ylmethyl)cycloheptanamine

n-(Thiazol-5-ylmethyl)cycloheptanamine

Cat. No.: B13290009
M. Wt: 210.34 g/mol
InChI Key: JSQXOMBBAYMQBO-UHFFFAOYSA-N
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Description

n-(Thiazol-5-ylmethyl)cycloheptanamine is a compound that features a thiazole ring attached to a cycloheptanamine moiety. Thiazole is a heterocyclic compound containing both sulfur and nitrogen atoms, known for its aromatic properties and presence in various biologically active molecules . The cycloheptanamine part of the molecule consists of a seven-membered ring with an amine group, contributing to the compound’s unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(Thiazol-5-ylmethyl)cycloheptanamine typically involves the formation of the thiazole ring followed by its attachment to the cycloheptanamine moiety. One common method includes the reaction of a thioamide with an α-haloketone under basic conditions to form the thiazole ring . The resulting thiazole derivative can then be reacted with cycloheptanamine through nucleophilic substitution to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

n-(Thiazol-5-ylmethyl)cycloheptanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the molecule .

Scientific Research Applications

n-(Thiazol-5-ylmethyl)cycloheptanamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of n-(Thiazol-5-ylmethyl)cycloheptanamine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The cycloheptanamine moiety can also contribute to the compound’s overall biological effects by interacting with different molecular targets .

Comparison with Similar Compounds

n-(Thiazol-5-ylmethyl)cycloheptanamine can be compared with other thiazole-containing compounds, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

The uniqueness of this compound lies in its specific structure, which combines the properties of the thiazole ring with the cycloheptanamine moiety, potentially leading to novel biological activities and applications .

Properties

Molecular Formula

C11H18N2S

Molecular Weight

210.34 g/mol

IUPAC Name

N-(1,3-thiazol-5-ylmethyl)cycloheptanamine

InChI

InChI=1S/C11H18N2S/c1-2-4-6-10(5-3-1)13-8-11-7-12-9-14-11/h7,9-10,13H,1-6,8H2

InChI Key

JSQXOMBBAYMQBO-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NCC2=CN=CS2

Origin of Product

United States

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